molecular formula C8H4N2S2 B1667535 Bitoscanate CAS No. 4044-65-9

Bitoscanate

Cat. No.: B1667535
CAS No.: 4044-65-9
M. Wt: 192.3 g/mol
InChI Key: OMWQUXGVXQELIX-UHFFFAOYSA-N
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Mechanism of Action

Bitoscanate is an organic chemical compound primarily used in the treatment of hookworms . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

This compound’s primary targets are hookworms, specifically Necator species and Ancylostoma duodenale . These parasitic worms are the cause of hookworm disease, a common helminth infection that affects millions of people worldwide.

Mode of Action

It is known to be effective against various nematodes, particularly hookworms

Result of Action

The primary result of this compound’s action is the effective treatment of hookworm infections . By targeting and eliminating hookworms, this compound alleviates the symptoms of hookworm disease and prevents further complications associated with this infection.

Preparation Methods

Chemical Reactions Analysis

Bitoscanate undergoes several types of chemical reactions, including:

Properties

IUPAC Name

1,4-diisothiocyanatobenzene
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InChI

InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OMWQUXGVXQELIX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)N=C=S
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Record name BITOSCANATE
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DSSTOX Substance ID

DTXSID3046532
Record name p-Phenylene bis(isothiocyanate)
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Molecular Weight

192.3 g/mol
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Physical Description

Bitoscanate appears as odorless colorless crystals. Melting point 132 °C.
Record name BITOSCANATE
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Solubility

Practically insoluble in water. Sol in alcohol, chloroform., Soluble in acetone and acetic acid
Record name PHENYLENE-1,4-DIISOTHIOCYANATE
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Vapor Pressure

6.2X10-5 mm Hg at 25 °C /Estimated/
Record name PHENYLENE-1,4-DIISOTHIOCYANATE
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Color/Form

Colorless needles, Yellowish-white, crystalline powder

CAS No.

4044-65-9
Record name BITOSCANATE
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Record name p-Phenylene diisothiocyanate
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Record name Bitoscanate [INN]
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Record name BITOSCANATE
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Record name Benzene, 1,4-diisothiocyanato-
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Record name BITOSCANATE
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Melting Point

270 °F (EPA, 1998), 132 °C
Record name BITOSCANATE
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Record name PHENYLENE-1,4-DIISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure and molecular formula of Bitoscanate?

A2: this compound is an aromatic compound with two isothiocyanate (-N=C=S) groups attached to a central benzene ring. Its molecular formula is C8H4N2S2 [].

Q2: How effective is this compound in treating hookworm infections?

A3: Studies conducted in the past demonstrate varying degrees of this compound's efficacy against hookworm infections. A clinical trial involving hospitalized patients with Necator americanus infections reported a cure rate of 53% after administering two 100 mg doses twelve hours apart []. Other field trials also suggest its activity against hookworms, but with varying cure rates influenced by factors like dosage and co-infections [, , , , , , , ].

Q3: Has any research explored the Structure-Activity Relationship (SAR) of this compound?

A6: Yes, researchers have synthesized and evaluated various this compound analogs to understand the relationship between its structure and anthelmintic activity []. These studies revealed that modifications to the aromatic ring and the isothiocyanate groups could significantly influence the compound's potency against hookworms. For instance, introducing specific substituents like benzimidazole enhanced activity compared to the parent this compound molecule.

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